N-(3-chlorophenyl)-2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Indole ring synthesis: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling reactions: The final step involves coupling the synthesized thiazolidinone and indole derivatives using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes could be useful in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetamide: can be compared with other thiazolidinone and indole derivatives.
4,4’-Difluorobenzophenone: Another compound with a similar structural motif but different functional groups and properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its ability to form stable complexes and interact with biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C29H24ClN3O5S2 |
---|---|
Molecular Weight |
594.1 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C29H24ClN3O5S2/c1-37-22-11-10-17(14-23(22)38-2)12-13-32-28(36)26(40-29(32)39)25-20-8-3-4-9-21(20)33(27(25)35)16-24(34)31-19-7-5-6-18(30)15-19/h3-11,14-15H,12-13,16H2,1-2H3,(H,31,34)/b26-25- |
InChI Key |
FQGNAJPMWGIPRL-QPLCGJKRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl)/SC2=S)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl)SC2=S)OC |
Origin of Product |
United States |
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